2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one
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Overview
Description
2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one is a complex organic compound with a unique structure that includes a cyclopropyl group and an imidazo[4,5-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, which is a crucial step in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides or amines.
Scientific Research Applications
2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application, but often involve modulation of signaling pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-c]pyridine derivatives and cyclopropyl-containing molecules. Examples include:
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 2-Amino-1,7-dihydro-6H-purin-6-one
Uniqueness
What sets 2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of both the cyclopropyl group and the imidazo[4,5-c]pyridine moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C12H18N4O |
---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
2-amino-1-(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propan-1-one |
InChI |
InChI=1S/C12H18N4O/c1-8(13)12(17)15-5-4-11-10(6-15)14-7-16(11)9-2-3-9/h7-9H,2-6,13H2,1H3 |
InChI Key |
AXPLMHOEJDVGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)N=CN2C3CC3)N |
Origin of Product |
United States |
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